2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of an amino group, a hydroxyquinoline moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-hydroxyquinoline and a suitable amino acid derivative.
Formation of Intermediate: The 8-hydroxyquinoline is first functionalized to introduce a reactive group, such as a halide or ester, which can then react with the amino acid derivative.
Coupling Reaction: The functionalized 8-hydroxyquinoline is coupled with the amino acid derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automated Processes: Implementing automated processes for the addition of reagents and monitoring of reaction conditions to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the amino acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the amino or hydroxy positions.
Scientific Research Applications
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique structure.
Pathways Involved: It may modulate specific biochemical pathways, such as those involved in oxidative stress or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(quinolin-5-yl)propanoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
8-Hydroxyquinoline: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Quinoline-5-carboxylic acid: Another related compound with different functional groups that influence its chemical properties.
Uniqueness
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride is unique due to the presence of both an amino acid moiety and a hydroxyquinoline ring, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11;;/h1-5,9,15H,6,13H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUWEPIAMQXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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